molecular formula C7H13Br B15138949 (Bromomethyl)cyclohexane-d11

(Bromomethyl)cyclohexane-d11

Cat. No.: B15138949
M. Wt: 188.15 g/mol
InChI Key: UUWSLBWDFJMSFP-BZNVDYMVSA-N
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Description

(Bromomethyl)cyclohexane-d11 is a deuterium-labeled analog of (Bromomethyl)cyclohexane. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling is significant because it allows researchers to trace and quantify the compound during various chemical processes, providing insights into reaction mechanisms and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethyl)cyclohexane-d11 typically involves the bromination of cyclohexane-d11. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. The process generally involves the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)cyclohexane-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Bromomethyl)cyclohexane-d11 is widely used in scientific research due to its stable isotope labeling. Applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to quantify reaction intermediates.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Bromomethyl)cyclohexane-d11 involves its role as a labeled compound in various reactions. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the reactions where the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bromomethyl)cyclohexane-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .

Properties

Molecular Formula

C7H13Br

Molecular Weight

188.15 g/mol

IUPAC Name

1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane

InChI

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D

InChI Key

UUWSLBWDFJMSFP-BZNVDYMVSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CBr)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)CBr

Origin of Product

United States

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